molecular formula C28H41ClN2O5 B1674411 Gallopamil hydrochloride CAS No. 16662-46-7

Gallopamil hydrochloride

Cat. No.: B1674411
CAS No.: 16662-46-7
M. Wt: 521.1 g/mol
InChI Key: OKCRIUNHEQSXFD-UHFFFAOYSA-N
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Description

Gallopamil hydrochloride is a calcium channel blocker belonging to the phenylalkylamine class. It is an analog of verapamil and is primarily used in the treatment of cardiovascular conditions such as angina pectoris and hypertension. The compound functions by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells, thereby reducing myocardial contractility and inducing vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gallopamil hydrochloride involves the alkylation of 3,4,5-trimethoxyphenylacetonitrile with isopropyl chloride using sodium amide as a base to form an intermediate nitrile. This intermediate undergoes a second alkylation with a specific alkyl chloride to yield gallopamil .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Gallopamil hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the nitrile group present in the compound.

    Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Gallopamil hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of calcium channel blockers and their interactions with other molecules.

    Biology: The compound is used to investigate the role of calcium ions in cellular processes and their impact on cell physiology.

    Medicine: this compound is extensively studied for its therapeutic potential in treating cardiovascular diseases, including angina and hypertension.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Comparison with Similar Compounds

    Verapamil: An analog of gallopamil hydrochloride, also a calcium channel blocker used in the treatment of cardiovascular diseases.

    Nifedipine: Another calcium channel blocker with a different chemical structure but similar therapeutic effects.

    Diltiazem: A benzothiazepine calcium channel blocker with similar applications in cardiovascular therapy.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic and pharmacodynamic profile. It exhibits high potency and specificity in blocking calcium channels, making it particularly effective in treating angina and hypertension .

Biological Activity

Gallopamil hydrochloride is a synthetic compound that belongs to the class of L-type calcium channel blockers, structurally related to verapamil. It has garnered attention for its diverse biological activities, particularly in cardiovascular and respiratory systems. This article will explore its pharmacological properties, mechanisms of action, and clinical implications, supported by relevant data and case studies.

  • Chemical Formula : C28_{28}H41_{41}ClN2_2O5_5
  • Molar Mass : Approximately 521.09 g/mol
  • Classification : L-type calcium channel blocker

This compound primarily functions by inhibiting calcium ion influx through L-type calcium channels. This mechanism is crucial for muscle contraction in cardiac and vascular smooth muscle cells. By blocking these channels, Gallopamil leads to:

  • Decreased heart rate
  • Reduced myocardial contractility
  • Vasodilation

These effects make it effective in treating conditions such as hypertension and certain types of arrhythmias.

Pharmacokinetics and Pharmacodynamics

A study involving six healthy male volunteers administered 50 mg of pseudoracemic gallopamil every 12 hours for 72 hours revealed the following pharmacokinetic parameters:

ParameterR-GallopamilS-Gallopamil
Apparent Oral Clearance4.8 L/min (95% CI: 2.9–6.8)5.5 L/min (95% CI: 2.5–8.5)
Half-Life6.2 hours7.2 hours
Serum Protein Binding0.035 (95% CI: 0.026–0.045)0.051 (95% CI: 0.033–0.069)
Renal Elimination (% of dose)0.49%0.71%

Both enantiomers exhibited similar pharmacokinetic profiles, with significant interindividual variation noted in the absolute values of these parameters .

Cardiovascular Effects

Gallopamil has shown significant effects on cardiac function, particularly in prolonging the PR interval by approximately 35.7% . This property is beneficial in managing arrhythmias, providing a therapeutic avenue for patients with abnormal heart rhythms.

Respiratory Effects

Inhaled gallopamil demonstrated a modest protective effect against methacholine-induced bronchoconstriction in asthmatic subjects, increasing the concentration of methacholine required to decrease FEV1 by 20% . However, the duration of this protective effect was transient, limiting its clinical applicability for chronic asthma management.

Combination Therapies

Gallopamil has been studied in combination with other medications:

  • Nitroglycerin : Enhances vasodilatory effects, beneficial for angina pectoris.
  • Nitroprusside : Increases hypotensive effects, useful in hypertension management.
  • Norfloxacin : May increase the risk or severity of QTc prolongation when combined .

Case Studies and Research Findings

  • Cardiac Arrhythmias : A clinical trial demonstrated that gallopamil effectively managed supraventricular tachycardia in patients resistant to other treatments.
  • Asthma Management : Despite initial promise, further research indicated that gallopamil's short duration of action limits its use as a long-term therapeutic agent for asthma .
  • Pharmacokinetic Variability : A study highlighted significant interindividual variability in pharmacokinetics among subjects receiving gallopamil, suggesting the need for personalized dosing strategies .

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCRIUNHEQSXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047858
Record name Gallopamil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>78.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16662-46-7
Record name Gallopamil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16662-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gallopamil hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GALLOPAMIL HYDROCHLORIDE
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Record name Gallopamil hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-cyano-3-(3,4,5-trimethoxyphenyl)hex-6-yl]-(5,6-dimethoxyphenethyl)methylammonium chloride
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Record name GALLOPAMIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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